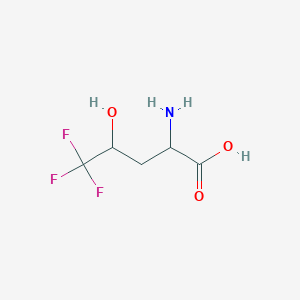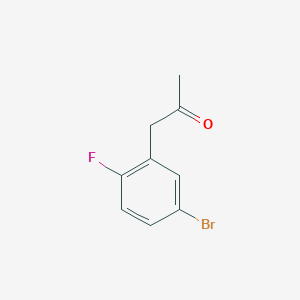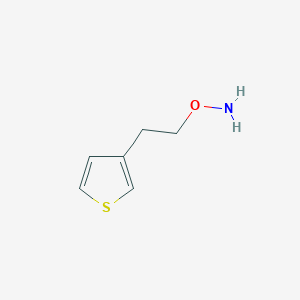
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is a fluorinated amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the efficient synthesis of the compound on a 20 g scale . The process typically involves the use of specific catalysts and reaction conditions to achieve high selectivity and yield.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and peptides.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and activity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to increased efficacy and reduced side effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-hydroxy-pentanoic acid: Lacks the fluorine atoms, resulting in different metabolic stability and activity.
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is unique due to the presence of both fluorine atoms and an amino group, which confer enhanced metabolic stability, activity, and potential for diverse applications in drug development and peptide research .
Propriétés
Formule moléculaire |
C5H8F3NO3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
2-amino-5,5,5-trifluoro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3,10H,1,9H2,(H,11,12) |
Clé InChI |
VZPJLCANUHCOMM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)O)N)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















